2-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
2-(3,4-Dimethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its complex structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with a 3,4-dimethoxyphenyl group and a 3-methylbenzyl group. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-5-4-6-16(11-15)14-24-9-10-25-19(22(24)26)13-18(23-25)17-7-8-20(27-2)21(12-17)28-3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYAXQIJNZNLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.
Substitution Reactions:
Final Cyclization and Purification: The final step involves cyclization to form the pyrazolo[1,5-a]pyrazine ring system, followed by purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but lacks the 3-methyl group on the benzyl moiety.
2-Phenyl-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but lacks the 3,4-dimethoxy groups on the phenyl ring.
2-(3,4-Dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but has a 4-methyl group instead of a 3-methyl group on the benzyl moiety.
Uniqueness
The uniqueness of 2-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
Biological Activity
2-(3,4-Dimethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological properties.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Antiproliferative Activity : Many pyrazole derivatives have shown potential in inhibiting cancer cell proliferation. The mechanism typically involves the induction of apoptosis through pathways such as caspase activation and poly(ADP-ribose) polymerase (PARP) cleavage .
- Enzyme Inhibition : Pyrazolo compounds frequently act as inhibitors of specific enzymes relevant to disease processes. For instance, some derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine synthesis and is a target for immunosuppressive therapies .
Anticancer Properties
A study conducted on related pyrazolo compounds demonstrated significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for selected cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
These values indicate that the compound exhibits promising activity against multiple cancer types.
Antimicrobial Activity
In addition to anticancer effects, the compound's structural analogs have been evaluated for antimicrobial properties. Research has shown that certain pyrazole derivatives possess significant antibacterial and antifungal activities. The following table outlines the minimum inhibitory concentration (MIC) values for selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound could be explored further for its potential as an antimicrobial agent.
Case Studies and Research Findings
- Anticancer Mechanism Study : A recent investigation into the apoptotic mechanisms induced by pyrazolo compounds revealed that they activate caspase-9 and induce mitochondrial membrane potential loss in cancer cells . This supports their potential use in cancer therapy.
- Dihydroorotate Dehydrogenase Inhibition : Another study highlighted the effectiveness of pyrazolo derivatives in inhibiting DHODH, which was confirmed through enzymatic assays and cell-based assays measuring viral replication . This positions these compounds as candidates for immunosuppressive therapies.
- Fluorescence Properties : Research into the fluorescence characteristics of pyrazolo compounds has shown that they can serve as effective pH indicators, which could have applications in biochemical assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
